molecular formula C22H24N4O7S3 B2988980 (Z)-ethyl 2-(2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-70-7

(Z)-ethyl 2-(2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2988980
CAS RN: 865247-70-7
M. Wt: 552.64
InChI Key: FGYFAOFEDVKCIP-GYHWCHFESA-N
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Description

(Z)-ethyl 2-(2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C22H24N4O7S3 and its molecular weight is 552.64. The purity is usually 95%.
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Scientific Research Applications

GPIIb/IIIa Integrin Antagonists

  • Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40 (NSL-96184) is a potent and orally active fibrinogen receptor antagonist, containing a trisubstituted beta-amino acid residue. This compound has shown promising results in both in vitro and in vivo studies for its human platelet aggregation inhibitory activity and oral availability in guinea pigs, suggesting potential for antithrombotic treatment in acute phases (Hayashi et al., 1998).

Synthesis of Functionalized Pyrroles and Thiophenes

  • A study on 1-Thiocarbamoyl imidazo[1,5-a]pyridinium inner salts demonstrated their capability as ambident nucleophilic zwitterions. These salts acted as nitrogen nucleophiles toward ethyl propiolate to produce polyfunctionalized pyrrole derivatives. This work provides an efficient synthesis method for polyfunctionalized pyrroles and thiophenes that were not easily obtained through other chemical means (Cheng, Peng, & Li, 2010).

Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives

  • This study focused on the synthesis of specific compounds by interacting ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives. These reactions led to the creation of several novel derivatives, suggesting the potential for developing new chemical entities (Mohamed, 2014; 2021).

Novel Benzothiazole Containing 4H-pyrimido[2,1-b]benzothiazoles Derivatives

  • The study conducted a microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. These derivatives were characterized by various spectroscopic methods and screened for antibacterial, antioxidant, and antitubercular activities (Bhoi et al., 2016).

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a chemical, including physical, health, and environmental hazards . They also provide guidance on safe handling and storage practices.

properties

IUPAC Name

ethyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O7S3/c1-2-33-20(27)14-26-18-10-9-17(35(23,29)30)13-19(18)34-22(26)24-21(28)15-5-7-16(8-6-15)36(31,32)25-11-3-4-12-25/h5-10,13H,2-4,11-12,14H2,1H3,(H2,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYFAOFEDVKCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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